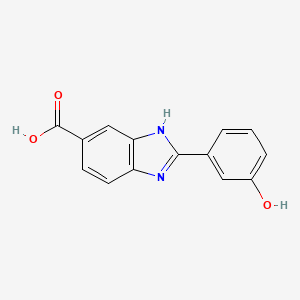

2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

Descripción

2-(3-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid (CAS: 550300-30-6) is a benzimidazole derivative characterized by a hydroxyl group at the meta position of the phenyl ring (3-hydroxyphenyl) and a carboxylic acid substituent at position 5 of the benzimidazole core. This compound is of interest in medicinal chemistry due to the benzimidazole scaffold's prevalence in bioactive molecules, particularly as kinase inhibitors and enzyme modulators . The hydroxyl and carboxylic acid groups confer distinct physicochemical properties, including hydrogen-bonding capacity and pH-dependent solubility, which influence its pharmacological profile .

Propiedades

IUPAC Name |

2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-10-3-1-2-8(6-10)13-15-11-5-4-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOFWYFYRJAFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364198 | |

| Record name | 2-(3-Hydroxyphenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550300-30-6 | |

| Record name | 2-(3-Hydroxyphenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 3-hydroxybenzaldehyde under acidic conditions, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of benzimidazole, including 2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, exhibit promising anticancer properties. Studies have shown that the compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells, demonstrating significant IC50 values that indicate potent activity against these malignancies .

Antimicrobial Properties

The compound has been explored for its antimicrobial potential, particularly against drug-resistant pathogens. It has shown effectiveness against Gram-positive bacteria and fungi, making it a candidate for addressing increasing antimicrobial resistance. In vitro studies have demonstrated structure-dependent antimicrobial activity, suggesting that modifications to the benzimidazole structure could enhance efficacy against resistant strains .

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of this compound have been investigated, revealing its potential to scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in the context of inflammatory diseases where oxidative damage plays a significant role. The compound's ability to modulate inflammatory pathways presents opportunities for developing therapeutic agents for conditions such as arthritis and cardiovascular diseases .

Data Tables

| Application Area | Biological Activity | Cell Lines/Pathogens Tested | IC50 Values (μM) |

|---|---|---|---|

| Anticancer | Cytotoxicity | A549, HeLa | 0.096 - 0.63 |

| Antimicrobial | Bactericidal | Staphylococcus aureus, E. coli | Varies by derivative |

| Antioxidant | Free radical scavenging | N/A | N/A |

| Anti-inflammatory | Inhibition of cytokine production | N/A | N/A |

Case Studies

- Anticancer Efficacy : A study focused on the evaluation of various benzimidazole derivatives highlighted the superior anticancer activity of this compound in inhibiting A549 cell proliferation with an IC50 value significantly lower than standard chemotherapeutics .

- Antimicrobial Resistance : Another investigation assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting a potential role in treating resistant infections .

- Oxidative Stress Reduction : A recent study demonstrated that the compound could reduce oxidative stress markers in cellular models exposed to inflammatory stimuli, supporting its use as a therapeutic agent in oxidative stress-related diseases .

Mecanismo De Acción

The mechanism of action of 2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and carboxylic acid groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Positional Isomers

- 2-(2-Hydroxyphenyl)-3H-Benzimidazole-5-Carboxylic Acid (CAS: N/A): This isomer features a hydroxyl group at the ortho position of the phenyl ring.

Functional Group Modifications

- 2-(3-Methoxyphenyl)-1H-Benzimidazole-5-Carboxylic Acid (CAS: 905403-96-5): Replacement of the hydroxyl with a methoxy group increases lipophilicity (logP ~2.1 vs. ~1.5 for the hydroxyl analog) but eliminates hydrogen-bond donor capacity, which may reduce target affinity in polar environments .

- 2-(3-Trifluoromethylphenyl)-1H-Benzimidazole-5-Carboxylic Acid (CAS: N/A): The CF₃ group significantly boosts metabolic stability and membrane permeability, making it favorable for CNS-targeting agents but may introduce toxicity risks .

Carboxylic Acid Derivatives

- 2-(3-Methoxycarbonylphenyl)-3H-Benzimidazole-5-Carboxylic Acid : The ester group (COOMe) acts as a prodrug moiety, improving oral bioavailability by masking the carboxylic acid’s charge. Hydrolysis in vivo releases the active acid form .

Physicochemical Properties

| Compound | logP | Aqueous Solubility (mg/mL) | pKa (COOH) | pKa (OH) |

|---|---|---|---|---|

| 2-(3-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | 1.5 | 0.5 | 2.8 | 9.7 |

| 2-(3-Methoxyphenyl) analog | 2.1 | 0.2 | 2.8 | N/A |

| 2-(3-Chlorophenyl) analog | 2.6 | <0.1 | 2.7 | N/A |

| 2-(3-Trifluoromethylphenyl) analog | 3.0 | <0.05 | 2.9 | N/A |

Key Observations :

- The hydroxyl group in the target compound enhances solubility compared to chloro or trifluoromethyl analogs but reduces membrane permeability.

- Methoxy and ester derivatives balance lipophilicity and solubility for improved pharmacokinetics .

Actividad Biológica

2-(3-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological profile, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the hydroxyl group on the phenyl ring enhances its solubility and potential interactions with biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival, making it a candidate for anticancer therapy.

- DNA Binding : It exhibits affinity for DNA, potentially interfering with replication and transcription processes. Studies indicate that it binds within the minor groove of DNA, influencing gene expression and cellular function .

- Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., lung cancer) showed that this compound exhibits significant cytotoxic effects, with IC50 values indicating potent activity against specific types of cancer cells. Notably, it demonstrated lower toxicity towards normal cells compared to cancerous ones .

| Cell Line | IC50 (μM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

| MRC-5 (normal) | >20 |

These results suggest that while the compound is effective against tumor cells, further optimization is required to minimize side effects on normal tissues.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, showing efficacy against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.